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molecular formula C10H9N3O3 B8477013 3-Amino-6-furan-2-yl-pyrazine-2-carboxylic acid methyl ester

3-Amino-6-furan-2-yl-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8477013
M. Wt: 219.20 g/mol
InChI Key: SSLQICGYYHXYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A mixture of Pd(OAc)2 (146 mg, 0.7 mmol) and 1,1-bis(diphenylphosphino)ferrocene (478 mg, 0.9 mmol) in DMF (65 ml) under an argon atmosphere was stirred at 50° for 15 min and cooled to rt. The reaction mixture was evacuated, then flushed with argon. 3-Amino-6-bromopyrazine-2-carboxylic acid methyl ester (5.0 g, 21.5 mmol), 2-furanboronic acid (2.65 g, 23.7 mmol) and triethylamine (4.3 ml) were added. The reaction mixture was again evacuated, then flushed with argon. The mixture was heated at 90° overnight. After cooling to rt, the black mixture was concentrated to dryness. The residue was dissolved in dichloromethane (800 ml), washed with water, dried over MgSO4, filtered and evaporated. The crude product was purified by silica gel chromatography using a n-heptane/EtOAc gradient for elution, providing the title compound as yellow solid (2.84 g, 60%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
146 mg
Type
catalyst
Reaction Step Two
Quantity
478 mg
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7](Br)[N:6]=1)=[O:4].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.C(N(CC)CC)C>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2]>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[C:7]([C:14]2[O:13][CH:17]=[CH:16][CH:15]=2)[N:6]=1)=[O:4] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=NC(=CN=C1N)Br
Name
Quantity
2.65 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
146 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
478 mg
Type
catalyst
Smiles
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 50° for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
The reaction mixture was again evacuated
CUSTOM
Type
CUSTOM
Details
flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the black mixture was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (800 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
for elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=NC(=CN=C1N)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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